beta-Histine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-Histine-d3 is a deuterated form of beta-histine, a histamine-like antivertigo drug primarily used to treat symptoms associated with Ménière’s disease. This compound is known for its ability to reduce episodes of vertigo, tinnitus, and hearing loss by acting on histamine receptors .

准备方法

Synthetic Routes and Reaction Conditions

Beta-Histine-d3 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the beta-histine molecule. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. One common method involves the reduction of a deuterated precursor with a deuterium source under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

化学反应分析

Types of Reactions

Beta-Histine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to its primary amine form.

Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary amine derivatives.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

科学研究应用

Beta-Histine-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and reaction mechanisms.

Biology: Employed in studies investigating the role of histamine receptors in cellular signaling and function.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of beta-histine.

Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting histamine receptors

作用机制

Beta-Histine-d3 exerts its effects primarily through its action on histamine receptors. It acts as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors. This dual action leads to vasodilation and increased permeability in the inner ear, reducing endolymphatic pressure and alleviating symptoms of Ménière’s disease .

相似化合物的比较

Similar Compounds

Beta-Histine: The non-deuterated form of beta-Histine-d3, used for similar therapeutic purposes.

Histamine: A naturally occurring compound involved in immune responses and regulation of gastric acid.

Dimenhydrinate: An antihistamine used to prevent nausea and vomiting caused by motion sickness.

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and pharmaceutical development .

生物活性

Beta-histine-d3 is a deuterated form of betahistine, a compound primarily used in the treatment of vestibular disorders such as Ménière's disease and other types of vertigo. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and relevant research findings.

Beta-histine acts primarily as a histamine H1 receptor agonist and a histamine H3 receptor antagonist . The dual action enhances histaminergic neurotransmission, which is crucial in regulating balance and vestibular function. Specifically, the antagonism of H3 receptors increases histamine release from presynaptic neurons, leading to improved microcirculation in the inner ear and reduced symptoms of vertigo .

Key Pharmacological Actions:

- H1 Receptor Agonism : Increases vasodilation and blood flow in the cochlea.

- H3 Receptor Antagonism : Enhances neurotransmitter release, particularly serotonin, which helps modulate vestibular responses .

- Improvement of Cochlear Microcirculation : Facilitates better fluid dynamics within the inner ear structures, potentially alleviating pressure-related symptoms .

Clinical Efficacy

Clinical studies have demonstrated that beta-histine significantly improves vertiginous symptoms associated with various vestibular disorders. A meta-analysis indicated that treatment with beta-histine resulted in a statistically significant improvement in patient outcomes compared to placebo.

Meta-Analysis Findings:

- Sample Size : 367 patients across 7 studies.

- Odds Ratio (OR) : 3.52 (95% CI: 2.40 - 5.18), indicating a strong benefit for beta-histine over placebo.

- Relative Risk (RR) : 1.78 (95% CI: 1.48 - 2.13), reinforcing its effectiveness .

Case Studies and Research Findings

Several studies have explored the effects of beta-histine in different populations and settings:

- Guinea Pig Model : A study demonstrated that low-dose beta-histine intravenously improved cochlear microcirculation significantly, suggesting potential applications for acute vestibular syndromes .

- Cat Model : Research involving unilateral vestibular neurectomized cats showed that higher doses of beta-histine accelerated recovery from balance dysfunction compared to lower doses or control treatments .

- BPPV Treatment : Beta-histine has also been investigated for its role in treating benign paroxysmal positional vertigo (BPPV). The expression levels of CTRP family members were found to increase post-treatment, indicating a potential biomarker for therapeutic response .

Summary of Research Findings

| Study Type | Sample Size | Key Findings |

|---|---|---|

| Meta-analysis | 367 | Significant improvement in vertigo symptoms (OR = 3.52) |

| Animal model (Guinea Pig) | N/A | Enhanced cochlear microcirculation with low-dose beta-histine |

| Animal model (Cats) | N/A | Faster balance recovery with higher doses; significant histamine regulation |

| BPPV Study | N/A | Increased CTRP levels post-beta-histine treatment |

属性

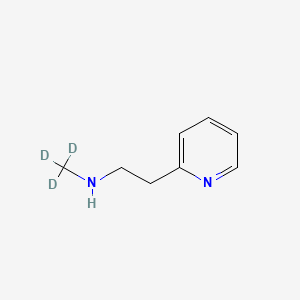

IUPAC Name |

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMNUMQCIQDMZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。